4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

CNS drug discovery Building block selection Physicochemical property optimization

CNS kinase inhibitor library synthesis often hindered by poor scaffold solubility and suboptimal clogP. This 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl salt resolves both: clogP ~1.6, TPSA 51 Ų (optimal CNS MPO), and freely water-soluble for automated high-throughput amide coupling. The 3-methyl-1,2,4-oxadiazole is a metabolically stable bioisostere of esters/amides, rescuing microsomal instability. MW 203.67, single rotatable bond-ideal fragment starting point. Supplied ≥95% purity with QC.

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
CAS No. 795310-80-4
Cat. No. B1419439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS795310-80-4
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCNCC2.Cl
InChIInChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
InChIKeySTSYIKRBUQPSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: Physicochemical Overview


4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 795310-80-4, molecular weight 203.67 g/mol) is a heterobifunctional building block comprising a piperidine ring linked at the 4-position to a 3-methyl-1,2,4-oxadiazole moiety [1]. Its hydrochloride salt form provides enhanced aqueous solubility (freely soluble in water) compared to the free base, directly enabling high-throughput amide coupling and reductive amination reactions in parallel synthesis workflows without additional solubilization steps [1].

1
Hydrochloride salt ensures ready aqueous solubility, enabling direct use in automated parallel synthesis without pre-formulation.
2
Free secondary amine (piperidine N–H) supports amide coupling, reductive amination, and sulfonamide diversification for library chemistry.
3
Physicochemical profile aligns with reported CNS MPO lipophilicity range, supporting design of CNS-penetrant compound libraries.

Substituent-Dependent Differentiation from Oxadiazole Analogs


Substitution at the 3-position of the 1,2,4-oxadiazole ring is not a benign steric modification; it fundamentally dictates the hydrogen-bond acceptor capacity, dipole moment, and metabolic profile of the scaffold. The 3-methyl group in the target compound confers a specific balance of lipophilicity (clogP ≈ 1.6) and polar surface area (topological PSA 51 Ų) that is optimal for CNS multiparameter optimization (MPO) scores, whereas the unsubstituted analog (4-(1,2,4-oxadiazol-5-yl)piperidine, CAS 1247631-90-8, clogP ≈ 0.9, TPSA 51 Ų) falls below the preferred lipophilicity window and the 3-ethyl analog (clogP ≈ 2.1) begins to exceed it [1] [2]. Critically, the 3-methyl-1,2,4-oxadiazole ring has been established as a metabolically stable bioisostere of ester and amide functionalities, a property that does not transfer equally to the 3-H or 3-cyclopropyl variants due to differences in electronic distribution and CYP450-mediated oxidation susceptibility [3] [4].

3-Methyl-1,2,4-oxadiazole
3-Unsubstituted analog: lower lipophilicity may shift away from preferred CNS permeability window, reducing brain penetration potential.
3-Methyl-1,2,4-oxadiazole
3-Ethyl analog: excess lipophilicity may increase off-target binding risk and metabolic clearance.
3-Methyl-1,2,4-oxadiazole
3-Cyclopropyl analog: additional conformational flexibility and rotatable bonds may dilute ligand efficiency compared to the rigid methyl scaffold.
Free NH piperidine
N-Alkylated piperidine: tertiary amine limits derivatization to N-alkylation only, substantially reducing accessible chemical space for lead optimization.

Quantitative Evidence: Target Compound vs. Commercial Analogs


CNS MPO Lipophilicity: 3-Methyl vs. Unsubstituted and Ethyl Analogs

The target compound's computed clogP of ≈1.6 positions it within the optimal range (1–3) for CNS drug candidates per the CNS MPO scoring system. The unsubstituted analog 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8) has a clogP of ≈0.9, falling below the preferred window and reducing passive blood-brain barrier permeability potential [1]. The 3-ethyl analog has a clogP of ≈2.1, nearing the upper boundary where increased lipophilicity elevates the risk of off-target binding and metabolic clearance [2]. This quantifiable difference in lipophilicity directly impacts library design strategies for CNS-penetrant candidates.

CNS MPO Lipophilicity
Cross-study comparable
Target: clogP ~1.6 (TPSA 51 Ų) Unsubstituted: ~0.9; 3-Ethyl: ~2.1
Positions library in CNS-optimal lipophilicity range vs. peripherally biased or high-clearance analogs.
Computed values; verify experimentally in target series.
CNS drug discovery Building block selection Physicochemical property optimization

Metabolic Stability of the 3-Methyl-1,2,4-Oxadiazole Bioisostere

The 3-methyl-1,2,4-oxadiazole moiety functions as a metabolically resistant bioisostere for ester and amide functional groups. Orlek et al. (1991) demonstrated that replacement of a methyl ester with a 3-methyl-1,2,4-oxadiazole in azabicyclic muscarinic ligands produced compounds with a 4-fold increase in receptor affinity versus acetylcholine and significantly improved metabolic stability, enabling CNS penetration that was not achievable with the parent ester [1]. In a parallel finding, Xia et al. (2013) showed that piperidyl-oxadiazole derivatives designed as bioisosteres of piperidine-3-carboxamides exhibited superior pharmacokinetic properties compared to the original carboxamide compound, advancing two compounds (4h and 4q) to in vivo preclinical studies in a primate model, a transition that the carboxamide lead could not support [2].

Metabolic Bioisostere Stability
Class-level inference
Oxadiazole analog: 4× affinity improvement & in vivo advancement (primate model) Parent ester/amide: labile, limited CNS penetration, failed in vivo progression
Supports 3-methyl-1,2,4-oxadiazole as a bioisostere rescue strategy for metabolically unstable leads.
Class-level evidence; validate PK profile in your specific chemotype.
Medicinal chemistry Bioisostere strategy Metabolic stability

Aqueous Solubility: Hydrochloride Salt vs. Free Base Forms

As a hydrochloride salt, the target compound (CAS 795310-80-4) is freely soluble in water and polar aprotic solvents (DMSO, DMF), enabling direct use in automated liquid handling systems for amide coupling and reductive amination without pre-formulation. In contrast, the free base form 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 795310-41-7, molecular weight 167.21) requires solubility assessment and potential sonication or co-solvent addition for each new reaction setup [1]. This solubility differential translates to a measurable reduction in robotic dispensing failures and reaction inconsistency in parallel synthesis workflows.

Salt Solubility Advantage
Head-to-head
HCl salt: freely water-soluble, ready for DMSO/DMF liquid handling Free base: limited solubility; may require sonication or co-solvent
Enables direct robotic dispensing, reducing FTE hours and well-to-well variability in parallel synthesis.
Class-level salt effect (~5–20×); confirm for specific buffer systems.
Parallel synthesis Salt form selection High-throughput chemistry

Conformational Pre-organization: 3-Methyl vs. 3-Cyclopropyl Oxadiazole

The target compound possesses exactly 1 rotatable bond (between the piperidine and oxadiazole rings), resulting in a highly rigid scaffold that minimizes entropic penalty upon target binding. The 3-cyclopropyl analog (CAS 1036461-01-4) retains the same rotatable bond count between the heterocycles but introduces additional conformational complexity (cyclopropyl ring puckering and an additional rotatable bond linking the cyclopropyl group to the oxadiazole), which increases the number of low-energy conformers and dilutes the population of the bioactive conformation in solution [1]. This difference in conformational pre-organization can translate to measurable differences in ligand efficiency (LE) and enthalpy-driven binding when incorporated into lead series.

Conformational Pre-organization
Class-level inference
1 rotatable bond (piperidine-oxadiazole); methyl adds no extra degrees of freedom Cyclopropyl analog: 2 rotatable bonds + ring puckering microstates
Reduced entropic penalty may enhance ligand efficiency in fragment-based and lead optimization programs.
Conformational ensemble analysis; validate binding thermodynamics experimentally.
Ligand efficiency Conformational restriction Fragment-based drug design

Piperidine N–H Reactivity vs. N-Alkylated Analogs

The target compound's secondary amine in the piperidine ring (logP ≈ 1.6 with free NH) is fully available for derivatization via amide coupling, sulfonamide formation, or reductive amination. In contrast, N-methyl analogs such as 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS not assigned; molecular weight 217.69 g/mol) have a tertiary amine that eliminates the possibility of direct N–H acylation, restricting diversification strategies to N-alkylation only and reducing the accessible chemical space by approximately one order of magnitude per library position .

NH Reactivity vs. N-Alkyl
Head-to-head
Secondary amine: ≥5 reaction classes (amide, sulfonamide, urea, reductive amination, carbamate) N-Alkyl analog: ≤2 reaction classes (N-alkylation, oxidation), restricted diversification
Maximizes available chemistry vectors for lead optimization, increasing probability of identifying potent analogs.
Supplier data; verify reactivity in desired library format.
Parallel library synthesis Scaffold diversification Amide coupling

Supply Chain Reliability and Purity Documentation

The target compound is available through multiple suppliers, but catalog purity and quality documentation vary significantly. Enamine LLC (product EN300-51526) offers the compound at 95% purity with full QC documentation (¹H NMR, LCMS) as a standard catalog item, whereas several smaller distributors list the compound at 95% purity without specifying analytical characterization or batch-to-batch consistency data . For the unsubstituted analog 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8), commercial availability is limited primarily to non-GMP catalog suppliers, restricting its utility in lead optimization programs that require resupply at multi-gram scale with Certificate of Analysis .

Supply Chain & Purity
Data to verify
≥5 suppliers with documented purity (95–98%), QC data from major vendors Unsubstituted analog: ≤2 catalog suppliers, limited analytical documentation
Reduces single-supplier risk and supports batch-to-batch reproducibility for long-term lead optimization.
Commercial availability data; confirm current stock and CoA with selected vendor.
Procurement quality control Supply chain reliability Building block sourcing

Procurement Applications for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride


CNS-Targeted Kinase Inhibitor Library Synthesis

For medicinal chemistry teams building CNS-penetrant kinase inhibitor libraries (e.g., GSK-3β, CDK5, or LRRK2 targets), the target compound's computed clogP of ≈1.6 positions it within the optimal CNS MPO lipophilicity range (1–3). Automated parallel amide coupling of this hydrochloride salt scaffold with diverse carboxylic acid building blocks enables rapid generation of 100–1,000 compound libraries with a high probability of CNS drug-like physicochemical properties. Evidence from the quantitative clogP comparison (Δ = +0.7 vs. unsubstituted analog; Δ = −0.5 vs. ethyl analog) supports its selection over alternative oxadiazole-piperidine scaffolds to avoid libraries biased toward peripheral restriction or excessive lipophilicity [1].

Metabolic Stability Rescue via Bioisosteric Replacement

In lead optimization programs where ester or amide-containing leads have demonstrated target engagement but failed in vitro metabolic stability assays (e.g., microsomal half-life < 10 min), the 3-methyl-1,2,4-oxadiazole bioisostere strategy provides a validated rescue pathway. The documented 4× affinity improvement and successful in vivo advancement of oxadiazole-containing analogs over parent esters/amides (Orlek et al., 1991; Xia et al., 2013) provides quantitative justification for procuring this building block as the core scaffold for a focused bioisostere replacement library [2] [3].

Fragment-Based Drug Discovery with Low Rotatable Bond Scaffolds

For FBDD programs prioritizing ligand efficiency (LE) and enthalpically driven binding, the target compound's single rotatable bond and molecular weight of 203.67 g/mol (HCl salt) make it an ideal fragment-sized scaffold. The absence of superfluous rotatable bonds—in contrast to the 3-cyclopropyl analog which introduces additional conformational degrees of freedom—provides a measurable entropic advantage when the scaffold is elaborated into fragment hits. Procurement of this scaffold at ≥95% purity with QC documentation from Enamine or LeYan ensures batch consistency across fragment screening and subsequent hit-to-lead chemistry phases .

High-Throughput Parallel Synthesis with Aqueous-Soluble HCl Salts

In industrial medicinal chemistry settings utilizing automated liquid handling platforms (e.g., Tecan, Hamilton) for amide library production, the hydrochloride salt form eliminates manual solubility troubleshooting. The freely water-soluble HCl salt (CAS 795310-80-4) can be directly dissolved in DMSO or DMF for robotic dispensing, whereas the free base (CAS 795310-41-7) requires pre-solubility testing and potentially sonication or heating. This workflow compatibility directly reduces FTE hours and minimizes well-to-well variability in 96-well or 384-well format parallel synthesis, as supported by the quantitative solubility differential (≈5–20× enhancement for HCl salt) [4].

Application
Selection Property
Validation Focus
CNS-Targeted Kinase Inhibitor Library
CNS MPO physicochemical profile alignment
CNS permeability scoring and MPO optimization
Metabolic Bioisostere Rescue
Metabolic stability via 3-methyl-oxadiazole replacement
Microsomal stability and in vivo PK endpoint review
Fragment-Based Drug Discovery
Conformational rigidity (low rotatable bond count)
Ligand efficiency and binding thermodynamics
High-Throughput Parallel Synthesis
Aqueous solubility (HCl salt form)
Automated dispensing compatibility and reaction consistency
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